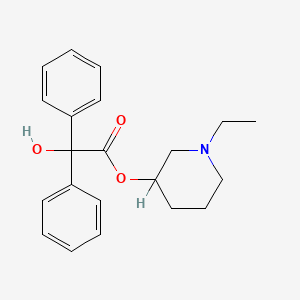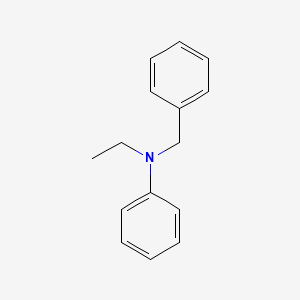
パクリタキセル-コハク酸
概要
説明
Paclitaxel-Succinic acid, also known as Paclitaxel Succinate or Paclitaxel-hemisuccinic acid, is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers .
Synthesis Analysis
Paclitaxel-Succinic acid can be prepared for drug delivery and nanomedicine research . A study reported a new type of self-assembled Ptx-SA drug-loaded nanometers based on the carrier-free concept fiber . Another study reported the synthesis of weak-acid modified paclitaxel (PTX) derivatives with a one-step reaction for the remote loading of liposomal formulations .Molecular Structure Analysis
The molecular structure of Paclitaxel-Succinic acid is C51H55NO17 with an exact mass of 953.35 and a molecular weight of 953.990 . It is a paclitaxel derivative with a succinic acid linker .Chemical Reactions Analysis
Paclitaxel-Succinic acid is a useful agent to make Paclitaxel-conjugate for drug delivery and nanodrug research . A study reported that the drug-loaded fiber has better cellophilicity, anti-tumor effect in vitro and in vivo than naked drug, and may be mediated by regulating the expression of related proteins .Physical And Chemical Properties Analysis
Paclitaxel-Succinic acid is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules .科学的研究の応用
パクリタキセル-コハク酸:科学研究アプリケーションの包括的な分析
がん治療の有効性の向上と副作用の軽減: パクリタキセル-コハク酸(Ptx-SA)は、がん治療の有効性を高めながら副作用を軽減する可能性を示しています。 研究によると、Ptx-SAを負荷したナノファイバーは、より優れた細胞親和性と、in vitroおよびin vivoでの抗腫瘍効果を示し、関連するタンパク質の発現を調節することで機能する可能性があります 。これは、Ptx-SAががん治療におけるパクリタキセルの送達と治療効果を改善する可能性を示唆しています。
ドラッグデリバリーシステムキャリアフリーナノファイバー: Ptx-SAを使用したキャリアフリードラッグデリバリーシステムの開発は、重要な進歩です。 キャリアフリーの概念に基づいた、自己組織化されたPtx-SAを負荷したナノメーターは、in vitroで優れた安定性と持続的な薬物放出を示しました 。これは、より効果的で制御された化学療法薬の送達につながる可能性があります。
化学療法タキサンベースの治療: タキサンとして、パクリタキセルは化学療法における役割で知られており、細胞分裂中の微小管を干渉し、癌細胞の増殖を効果的に停止させます 。Ptx-SAは、このメカニズムを強化し、より強力なタキサンベースの化学療法を提供する可能性があります。
併用療法相乗効果: 研究によると、Ptx-SAをフラボノイドなどの他の化合物と組み合わせることで、がん治療に相乗効果が生じる可能性があります 。このアプローチにより、治療効果を最適化し、副作用を最小限に抑えることができます。
作用機序アポトーシスと有糸分裂カタストロフィー: Ptx-SAは、p53やPTENなどの腫瘍抑制遺伝子を刺激することでアポトーシスを誘導する可能性があります。 また、p53に変異のある癌は、Ptx-SA治療後に有糸分裂カタストロフィーを起こしやすいようです 。これらのメカニズムを理解することで、より標的を絞ったがん治療につながる可能性があります。
耐性管理薬剤耐性を克服する: パクリタキセルとその誘導体は、さまざまな癌の治療に効果的ですが、耐性は依然として課題です。 Ptx-SAは、薬剤耐性を克服するための洞察を提供し、耐性のある癌の種類に対するより効果的な治療につながる可能性があります .
作用機序
Target of Action
Paclitaxel-Succinic Acid, also known as Paclitaxel Succinate, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Paclitaxel Succinate interacts with its targets by promoting tubulin polymerization and stabilizing microtubules from depolymerization . This interaction is relevant to special regions on tubulin, including H6–H7 and the M-loop . The binding affinity of Paclitaxel and tubulin depends on the nucleotide content of tubulin . This unique mechanism of action leads to cell cycle arrest and subsequent apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Paclitaxel Succinate is the microtubule dynamics . By stabilizing microtubules, Paclitaxel Succinate prevents their normal dynamic reorganization, which is crucial for their function in cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis . Additionally, Paclitaxel Succinate can inhibit the TLR4 signaling pathway and activate ER stress-mediated cell death in different cancers .
Pharmacokinetics
The pharmacokinetics of Paclitaxel Succinate involves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the poor water solubility of Paclitaxel has been a challenge for its therapeutic application .
Result of Action
The molecular and cellular effects of Paclitaxel Succinate’s action include cell cycle arrest and the induction of apoptosis . At the molecular level, Paclitaxel Succinate treatment can lead to the activation of apoptotic proteins . At the cellular level, it has been found that drug-loaded fibers of Paclitaxel Succinate have better cellophilicity and anti-tumor effect in vitro and in vivo than naked drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Paclitaxel Succinate. For instance, the production of Paclitaxel in yew trees is influenced by environmental factors . In terms of drug delivery, the development of self-assembled drug-loaded nanometers based on the carrier-free concept fiber has shown potential in improving the bioavailability and stability of Paclitaxel Succinate .
Safety and Hazards
将来の方向性
The main challenges facing Paclitaxel are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients, and minimize the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in carbohydrate-based paclitaxel delivery systems have also been reported .
生化学分析
Biochemical Properties
Paclitaxel-Succinic acid, like its parent compound paclitaxel, plays a significant role in biochemical reactions, particularly in the inhibition of microtubule depolymerization . This compound interacts with the beta-subunit of polymerized tubulin, preventing the dissociation rate of the tubulin subunits from the tubule . This interaction results in the formation of microtubule bundles and asters, arresting cells in mitosis .
Cellular Effects
Paclitaxel-Succinic acid has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and mitotic catastrophe . It also induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . In addition, it has been shown to downregulate VEGF and Ang-1 expression in tumor cells .
Molecular Mechanism
The mechanism of action of Paclitaxel-Succinic acid is primarily through its binding interactions with biomolecules, particularly tubulin . By binding to the beta-subunit of polymerized tubulin, it inhibits the dissociation rate of the tubulin subunits from the tubule, leading to cell cycle arrest and apoptosis . It also induces changes in gene expression, particularly the downregulation of VEGF and Ang-1 .
Temporal Effects in Laboratory Settings
Studies on paclitaxel, the parent compound, have shown that it has long-term effects on cellular function, including the induction of apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
The effects of Paclitaxel-Succinic acid vary with different dosages in animal models. While specific studies on Paclitaxel-Succinic acid are limited, research on paclitaxel has shown that it exhibits more tumor inhibitory activity at lower doses
Metabolic Pathways
The metabolic pathways that Paclitaxel-Succinic acid is involved in are likely similar to those of paclitaxel. Paclitaxel is synthesized from diverse molecular building blocks sourced from different metabolic pathways . The specific enzymes or cofactors that Paclitaxel-Succinic acid interacts with, and its effects on metabolic flux or metabolite levels, require further study.
Transport and Distribution
Paclitaxel-Succinic acid is likely transported and distributed within cells and tissues in a manner similar to paclitaxel. Studies have shown that paclitaxel can cross the blood-brain and blood-cerebrospinal barriers and penetrate malignant cells via the LRP1 transport system
Subcellular Localization
Given its similarity to paclitaxel, it is likely that Paclitaxel-Succinic acid also localizes to the microtubules where it exerts its effects
特性
IUPAC Name |
4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOJYDPFALIQZ-LAVNIZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H55NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315159 | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117527-50-1 | |
| Record name | Paclitaxel succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117527-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)

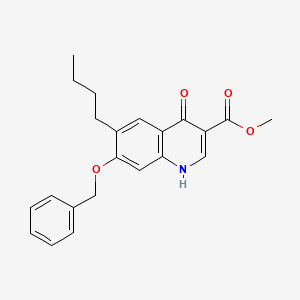
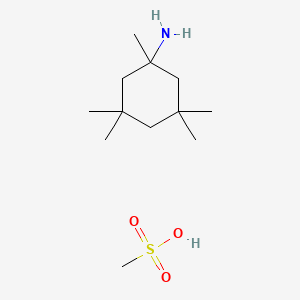
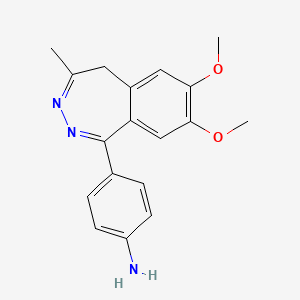
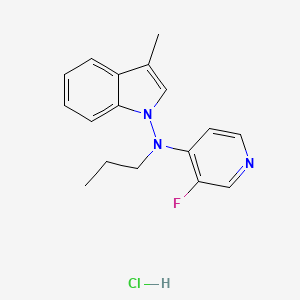
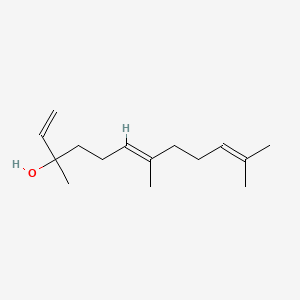

![8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinyl-benzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide](/img/structure/B1678206.png)

